molecular formula C11H11ClN4O3 B2876981 N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1479108-03-6

N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2876981
CAS No.: 1479108-03-6
M. Wt: 282.68
InChI Key: WMJVVMDWSSERCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further attached to a 5-chloro-2,4-dimethoxyphenyl moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O3/c1-18-9-4-10(19-2)7(3-6(9)12)14-11(17)8-5-13-16-15-8/h3-5H,1-2H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJVVMDWSSERCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=NNN=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.

Structural Features

The compound features a triazole ring and a carboxamide group, with specific substituents that enhance its biological activity:

  • 5-Chloro : This halogen substitution can increase lipophilicity and potentially improve binding affinity to biological targets.
  • 2,4-Dimethoxy : The methoxy groups can enhance solubility and modulate the electronic properties of the phenyl ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazole derivatives, including this compound. The compound has shown promising results in inhibiting tumor cell proliferation.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of apoptotic pathways involving caspases .
    • It has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic markers like cleaved caspase 3 .
  • Case Study :
    • In vitro studies demonstrated that related triazole compounds exhibited IC50 values ranging from 1.1 μM to 6.06 μM against various cancer cell lines, indicating significant antiproliferative effects .
CompoundCell LineIC50 (μM)Mechanism
5iH4606.06Induces apoptosis via ROS generation
9MCF-71.1Inhibits thymidylate synthase
4bNSCLC<10Downregulates Bcl-2 and MMP9

Antimicrobial Activity

The triazole scaffold is also recognized for its antimicrobial properties. Compounds similar to this compound have been tested against various pathogens.

  • Efficacy :
    • Preliminary results indicate that certain derivatives exhibit significant inhibition against Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Starting Materials :
    • The synthesis begins with commercially available precursors that undergo nucleophilic substitution and cyclization reactions to form the triazole ring.
  • Optimization :
    • Variations in reaction conditions (temperature, solvent) can lead to improved yields and purity of the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide with structurally related triazole and carboxamide derivatives from the literature.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (Source) Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (NMR, MS)
Target Compound 1H-1,2,3-triazole-5-carboxamide N-(5-chloro-2,4-dimethoxyphenyl) Not reported - Not reported
Compound 15g 1H-1,2,3-triazole-5-carboxamide 4-(Benzyloxy), N-(3-phenoxyphenyl), 1-(4-methoxybenzyl) 113.3–114.2 93 ¹H-NMR: Aromatic protons at δ 7.06–8.11
Compound 15h 1H-1,2,3-triazole-5-carboxamide 4-(Benzyloxy), N-(3-bromophenyl), 1-(4-methoxybenzyl) 125.5–128.0 95 MS: [M+H]+ confirmed via ESI−HRMS
Compound 16a 1H-1,2,3-triazole-5-carboxamide 4-(Benzyloxy), N-(3,5-bis(trifluoromethyl)phenyl), 1-(4-methoxybenzyl) 151.2–153.0 68 ¹³C-NMR: CF3 groups at δ 125–130
Compound 3a Pyrazole-4-carboxamide 5-Chloro, N-(4-cyano-1-phenyl-1H-pyrazol-5-yl), 3-methyl 133–135 68 ¹H-NMR: δ 8.12 (s, 1H), 7.61–7.43 (m, 10H)
Compound 6e Benzoxazole-triazole hybrid 5-(3-Chlorophenylsulfanyl), 1-methyl, 3-trifluoromethyl Not reported - IR: 3307 (NH), 1634 (C=N), 1243 (C=S)

Key Observations:

Core Structure Variations :

  • The target compound’s triazole-carboxamide core is distinct from pyrazole-carboxamide (e.g., 3a ) or benzoxazole-triazole hybrids (e.g., 6e ). Triazole derivatives generally exhibit higher thermal stability due to aromaticity, as seen in 15g (m.p. 113–114°C) and 16a (m.p. 151–153°C) .

Methoxybenzyl Groups: Compounds such as 15g and 16a incorporate 4-methoxybenzyl substituents, which improve crystallinity and yield (>90%) due to steric and electronic stabilization .

Synthetic Methodologies :

  • Triazole-carboxamides are commonly synthesized via coupling reactions (e.g., EDCI/HOBt in DMF for 3a ) or reductive cyclization (e.g., sodium dithionite in DMSO for benzimidazole analogs ). The target compound likely follows similar protocols.

Spectral Characterization :

  • ¹H-NMR signals for triazole protons typically appear at δ 8.12–9.80 in analogs . The absence of spectral data for the target compound necessitates reliance on structural analogs for prediction.

Research Findings and Implications

  • Thermal Stability : Higher melting points in analogs with halogenated or trifluoromethyl groups (e.g., 16a at 151°C ) suggest the target compound may exhibit similar stability due to its chloro substituent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.